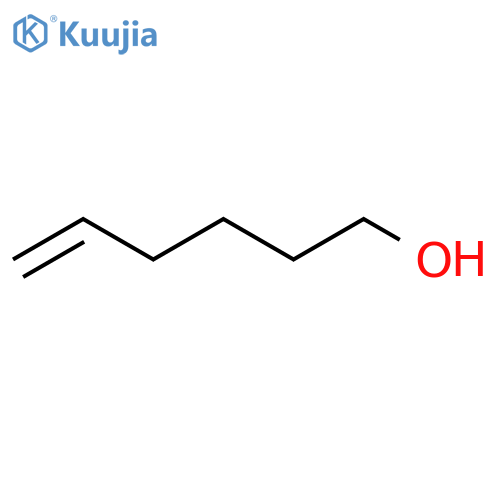

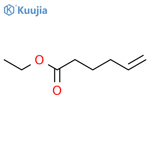

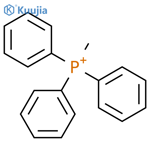

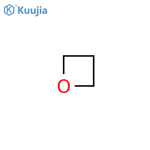

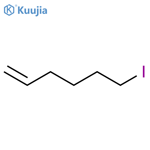

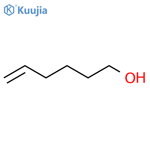

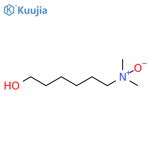

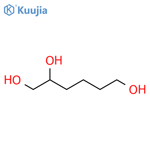

Synthesis of C3-C9-alkenyl 2,3-unsaturated glucosides from glucose and some alkenols

,

Indian Journal of Chemistry,

2001,

(9),

802-805